4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole
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Overview
Description
4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole is a heterocyclic compound that contains a thiazole ring substituted with a methyl group at the 4-position and a piperazine moiety at the 5-position. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of α-acetobutyro-lactone with piperazine, followed by cyclization to form the thiazole ring . The reaction conditions often include the use of solvents like toluene and catalysts to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may include steps like chlorination, hydrolysis, decarboxylation, and reduction to achieve the desired compound . The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazole ring to dihydrothiazole derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring, particularly at the C-2 and C-5 positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and halides. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and the use of solvents like dichloromethane .
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazoles, and various substituted thiazole derivatives. These products can have different biological activities and applications .
Scientific Research Applications
4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential antimicrobial and antiviral activities.
Industry: Used in the development of new materials and as a catalyst in various chemical reactions.
Mechanism of Action
The mechanism of action of 4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain kinases, leading to the suppression of cancer cell growth . The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 4-Methyl-5-(2-(piperazin-1-yl)ethyl)thiazole include:
3-(Piperazin-1-yl)-1,2-benzothiazole: Known for its antibacterial activity.
2-(Piperazin-1-yl)naphtho[2,3-d]thiazole-4,9-dione: Studied for its antimicrobial properties.
N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide: A dual Src/Abl kinase inhibitor with potent antitumor activity.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its combination of a thiazole ring and a piperazine moiety makes it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C10H17N3S |
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Molecular Weight |
211.33 g/mol |
IUPAC Name |
4-methyl-5-(2-piperazin-1-ylethyl)-1,3-thiazole |
InChI |
InChI=1S/C10H17N3S/c1-9-10(14-8-12-9)2-5-13-6-3-11-4-7-13/h8,11H,2-7H2,1H3 |
InChI Key |
PQEKLYOZNUCAAM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC=N1)CCN2CCNCC2 |
Origin of Product |
United States |
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